![molecular formula C7H5NOS B14788320 Thieno[3,2-b]pyridine 1-oxide](/img/structure/B14788320.png)
Thieno[3,2-b]pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thienopyridone is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structureThienopyridone is known for its role as an inhibitor of protein phosphatases, making it a valuable compound in cancer research and other therapeutic areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thienopyridone can be synthesized through various methods. One common approach involves the reaction of 3-amino-5-phenylamino-2,4-dicarbonitrile with ethyl cyanoacetate or diethyl malonate in the presence of ammonium acetate and acetic acid at elevated temperatures . Another method includes the condensation of 4-bromo acetophenone with vetraldehyde, followed by reaction with 2-cyanothioacetamide to yield thienopyridone derivatives .
Industrial Production Methods: Industrial production of thienopyridone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer techniques and controlled reaction environments are common practices to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Thienopyridone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using reagents like potassium peroxymonosulfate, potassium hydrogen sulfate, and potassium sulfate . Photooxygenation is another reaction that yields more potent inhibitors .
Common Reagents and Conditions:
Oxidation: Potassium peroxymonosulfate, potassium hydrogen sulfate, potassium sulfate.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Reactions with halogenated compounds to introduce different functional groups.
Major Products: The major products formed from these reactions include various substituted thienopyridone derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Thienopyridone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Wirkmechanismus
Thienopyridone exerts its effects primarily by inhibiting protein phosphatases. It targets the catalytic cysteine residue of phosphatases, leading to their oxidation and subsequent inhibition . This mechanism is particularly effective against phosphatases of regenerating liver, which are implicated in cancer cell proliferation and metastasis .
Vergleich Mit ähnlichen Verbindungen
Thienopyrimidine: Another heterocyclic compound with similar biological activities, particularly in anticancer research.
Thienopyridine: The parent compound of thienopyridone, known for its antiplatelet activity.
Furopyridine: Exhibits various pharmacological properties, including antihypertensive and antimicrobial activities.
Uniqueness of Thienopyridone: Thienopyridone is unique due to its specific inhibition of protein phosphatases through oxidation of the catalytic cysteine residue. This selective inhibition makes it a valuable tool in cancer research and other therapeutic areas .
Eigenschaften
Molekularformel |
C7H5NOS |
|---|---|
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
thieno[3,2-b]pyridine 1-oxide |
InChI |
InChI=1S/C7H5NOS/c9-10-5-3-6-7(10)2-1-4-8-6/h1-5H |
InChI-Schlüssel |
PLFPURRZLGMMCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CS2=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14788238.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]propanamide](/img/structure/B14788244.png)
![2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14788245.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)
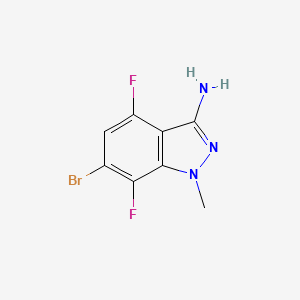
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
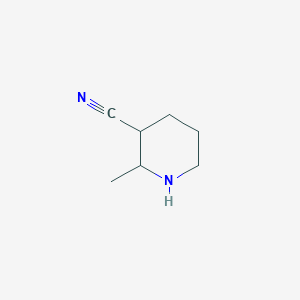
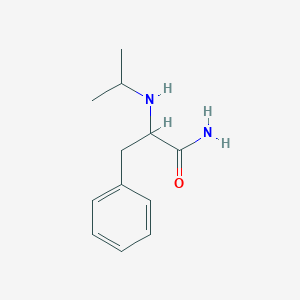
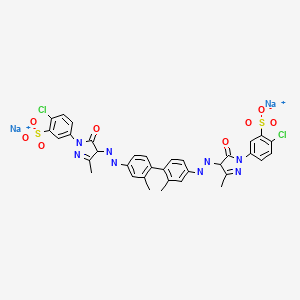

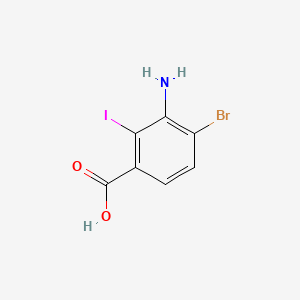
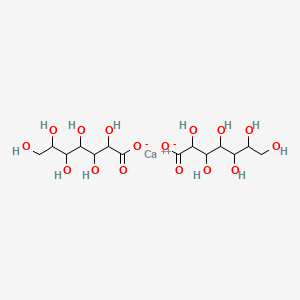
![2-[[(8R,10R,14R)-17-[1-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14788325.png)
